Cas no 87-00-3 ((1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate)

The compound (1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate is a tropane alkaloid derivative with a stereochemically defined bicyclic structure. Its rigid framework and functional groups, including the ester linkage and hydroxyl moiety, contribute to its potential as a chiral intermediate in pharmaceutical synthesis. The (1R,3R,5S) configuration ensures high enantiomeric purity, which is critical for applications requiring precise stereocontrol. The phenylacetate group may enhance binding affinity in receptor-targeted compounds, while the tertiary amine (8-methyl-8-aza) offers opportunities for further derivatization. This compound is of interest in medicinal chemistry for its structural versatility and potential bioactivity.
(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate structure
87-00-3 structure
Product Name:(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate
CAS No:87-00-3
MF:C16H21NO3
MW:275.342844724655
CID:34402
PubChem ID:5282593
Update Time:2025-05-19

(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate Chemical and Physical Properties

Names and Identifiers

    • Homotropine
    • 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate
    • [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate
    • Homatropine
    • HOMATROPINE(RG)
    • 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
    • DL-mandelic acid-tropane-3endo-yl ester
    • DL-Mandelsaeure-tropan-3endo-ylester
    • Homatropin
    • Homatropine [BAN]
    • homatropine hydrobromide
    • Homoatropine
    • Mandelyltropeine
    • Mandelytropeine
    • Methylhomatropinum
    • Omatropina [DCIT]
    • Prestwick1_000062
    • DTXSID6044014
    • 1aH,3aH-Tropan-3a-ol mandelate (ester) hydrobromide
    • MEGxp0_001876
    • alpha-Hydroxybenzeneacetic acid (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3alpha-yl ester
    • SCHEMBL15275620
    • CHEBI:91858
    • EINECS 201-716-8
    • Homatropine [INN:BAN]
    • alpha-Hydroxybenzeneacetic acid (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
    • HOMATROPINE HYDROBROMIDE IMPURITY A [EP IMPURITY]
    • Benzeneacetic acid, a-hydroxy-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
    • EN300-18536062
    • homatropin-
    • CS-0009509
    • [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate
    • BENZENEACETIC ACID, .ALPHA.-HYDROXY-, 8-METHYL-8-AZABICYCLO(.2.1)OCT-3-YL ESTER
    • BSPBio_000243
    • (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate
    • C07814
    • (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate
    • SPBio_002164
    • NCGC00179630-03
    • AC-1301
    • Prestwick2_000062
    • 16175-57-8
    • BRD-A74975734-004-02-4
    • Prestwick0_000062
    • HOMATROPINE [MART.]
    • (+/-)-Mandelyltropine
    • FS-6780
    • 5-21-01-00234 (Beilstein Handbook Reference)
    • 1-alpha-H,5-alpha-H-Tropan-3-alpha-ol, mandelate (ester)
    • Q1038115
    • HOMATROPINE [WHO-DD]
    • AB00694561_08
    • CHEBI:5747
    • (+/-)-Homatropine
    • HOMATROPINE [MI]
    • BRD-A74975734-004-10-7
    • 87-00-3
    • ACon1_000253
    • CHEMBL1618018
    • DTXCID00809535
    • Prestwick3_000062
    • PD006610
    • HOMATROPINE SULFATE
    • 8QS6WCL55Z
    • C16H21NO3
    • CAS-87-00-3
    • DL-Mandelsaeure-tropylester
    • Tox21_113104
    • HOMATROPINE METHYLBROMIDE IMPURITY B [EP IMPURITY]
    • 1-alpha H,5-alpha H-tropan-3-alpha-ol mandelate
    • NCGC00179630-02
    • DTXSID00858826
    • BPBio1_000269
    • BRN 0087959
    • Omatropina
    • 3alpha-Tropylmandelat
    • DL-HOMATROPINE
    • UNII-8QS6WCL55Z
    • NCGC00179630-01
    • (+-)-Homatropine
    • Tropinmandelsaeureester
    • Mandelic acid, 3d-tropanyl ester
    • (RS)-3alpha(1alphaH,5alphaH)-Tropanylmandelat
    • HOMATROPINE [VANDF]
    • HY-B0547
    • Tropine, mandelate (ester)
    • SCHEMBL23969
    • s ethyl
    • tropine mandelate
    • DB11181
    • (1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate
    • 1αH,5αH-Tropan-3α-ol, (±)-mandelate (ester) (8CI)
    • Benzeneacetic acid, α-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, endo-(±)- (ZCI)
    • (±)-Homatropine
    • (±)-Mandelic acid 1αH,5αH-tropan-3α-yl ester
    • (±)-Mandelyltropine
    • Benzeneacetic acid, α-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, endo-
    • Tropine (±)-mandelate (ester)
    • Inchi: 1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13+,14+,15?
    • InChI Key: ZTVIKZXZYLEVOL-MCOXGKPRSA-N
    • SMILES: O([C@@H]1C[C@@H]2CC[C@@H](N2C)C1)C(=O)C(C1C=CC=CC=1)O

Computed Properties

  • Exact Mass: 275.15200
  • Monoisotopic Mass: 275.152144
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 49.8

Experimental Properties

  • Density: 1.0677 (rough estimate)
  • Melting Point: 100°C (dec.)
  • Boiling Point: 418.29°C (rough estimate)
  • Flash Point: 197.7 ºC
  • Refractive Index: 1.5500 (estimate)
  • PSA: 49.77000
  • LogP: 1.82630

(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate Pricemore >>

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(1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate Related Literature

Additional information on (1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate

Compound Introduction: CAS No. 87-00-3 and (1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate

The compound with the CAS number 87-00-3 is a well-documented chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound, along with its derivatives, has been extensively studied for its potential applications in various therapeutic areas. One of the most notable derivatives is (1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate, which has shown promising results in preclinical studies.

In recent years, there has been a growing interest in the development of novel bioactive molecules that can modulate biological pathways involved in diseases such as cancer, inflammation, and neurological disorders. The structural features of (1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate make it an attractive candidate for further investigation. The bicyclic scaffold and the presence of functional groups such as hydroxyl and phenyl moieties contribute to its unique pharmacological properties.

Recent studies have highlighted the importance of stereochemistry in drug design, emphasizing that the spatial arrangement of atoms can significantly influence the biological activity of a molecule. The stereochemical configuration of (1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate plays a crucial role in determining its interactions with biological targets. This compound has been found to exhibit potent binding affinity to certain enzymes and receptors, which suggests its potential as a lead compound for drug development.

The synthesis of complex molecules like (1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate requires sophisticated chemical methodologies and precise control over reaction conditions. Advanced synthetic techniques such as asymmetric catalysis and chiral resolution have been employed to obtain enantiomerically pure forms of this compound. These methods ensure that the desired stereochemical configuration is maintained throughout the synthesis process.

In addition to its structural complexity, (1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate has demonstrated favorable pharmacokinetic properties in preclinical models. Studies have shown that this compound exhibits good oral bioavailability and moderate metabolic stability, which are essential characteristics for a potential drug candidate. Furthermore, its solubility profile has been optimized to enhance its formulation into various dosage forms.

The biological activity of (1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yll 2-hydroxy-l 2-phenoxyacetate has been extensively evaluated in vitro and in vivo. Preclinical studies have revealed that this compound exhibits anti-inflammatory effects by inhibiting key pro-inflammatory cytokines and enzymes. Additionally, it has shown neuroprotective properties by reducing oxidative stress and preventing neuronal cell death in models of neurodegenerative diseases.

The potential therapeutic applications of this compound are vast and span across multiple disease areas. Researchers are particularly interested in exploring its efficacy in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Moreover, its ability to modulate neurological pathways makes it a promising candidate for the development of new treatments for Alzheimer's disease and Parkinson's disease.

The development of novel drug candidates like (1R,3R,5S)-8-methyl-l 8 -azabicyclo32l octan-l -ytl 2 -hydroxy-l 2-phenoxyacetate is a multi-step process that involves extensive characterization at both chemical and biological levels. High-resolution spectroscopic techniques such as NMR spectroscopy and mass spectrometry have been utilized to confirm the structural integrity of the compound. Additionally, computational methods such as molecular docking have been employed to predict its binding interactions with biological targets.

The future direction of research on this compound includes further exploration of its mechanism of action and optimization of its pharmacological properties through structure-based drug design approaches. Collaborative efforts between chemists and biologists are essential to translate these findings into clinical applications that can benefit patients suffering from various diseases.

In conclusion, the compound with CAS number 87-l00-l and its derivative(l R ,35 ,55 ) - l l methyl-l l -aza-bicyclo32l octan-l -ytl l -hydroxy-l l -phenoxyacetate represent significant advancements in pharmaceutical research. Their unique structural features and promising biological activities make them valuable candidates for further investigation into new therapeutic strategies.

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